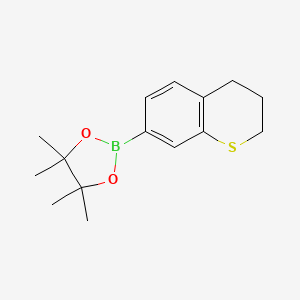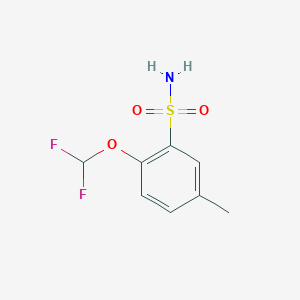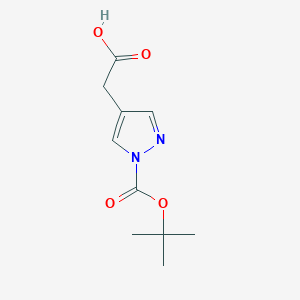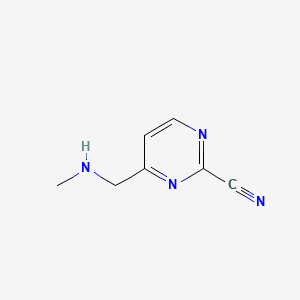
2-(2-Methylpyridin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position of the pyridine ring and a hydroxyl group attached to a propan-2-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with a suitable alkylating agent, followed by reduction to introduce the hydroxyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium on carbon (Pd/C).
化学反応の分析
Types of Reactions
2-(2-Methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylpyridin-4-yl)propan-2-one.
Reduction: Formation of 2-(2-Methylpyridin-4-yl)propane.
Substitution: Formation of 2-(2-Methylpyridin-4-yl)propan-2-amine or 2-(2-Methylpyridin-4-yl)propan-2-chloride.
科学的研究の応用
2-(2-Methylpyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(2-Methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
- 2-(2-Methylpyridin-4-yl)propan-1-ol
- 2-(2-Methylpyridin-4-yl)propan-2-one
- 2-(2-Methylpyridin-4-yl)propane
Uniqueness
2-(2-Methylpyridin-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-(2-methylpyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-10-7)9(2,3)11/h4-6,11H,1-3H3 |
InChIキー |
WXUGPLNDDLQYOY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)




![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)

![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)



